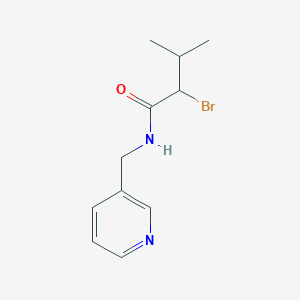
2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide
Overview
Description
2-Bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide is a chemical compound with the molecular formula C11H14BrN2O. It is a brominated amide derivative that contains a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including:
Nucleophilic Substitution Reaction: : Starting with 2-bromo-3-methylbutanamide, the amide nitrogen can be alkylated using pyridin-3-ylmethyl chloride under basic conditions.
Amide Coupling Reaction: : Using 2-bromo-3-methylbutanoic acid and pyridin-3-ylmethylamine in the presence of coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different amide derivative.
Substitution: : The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: : Using nucleophiles like sodium azide (NaN3) or phenyl lithium (PhLi) under appropriate conditions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Amide derivatives without the bromine atom.
Substitution: : Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It can be used in the study of enzyme inhibition and receptor binding assays.
Industry: : It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its biological activity. The exact mechanism of action depends on the specific application and the biological system it interacts with.
Comparison with Similar Compounds
2-Bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide is similar to other brominated amides and pyridine derivatives. its unique structure, particularly the presence of the pyridin-3-ylmethyl group, sets it apart from other compounds in terms of reactivity and biological activity.
List of Similar Compounds
2-Bromo-3-methylpyridine
2-Bromo-4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide
2-Bromo-5-methylpyridine
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
Properties
IUPAC Name |
2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9/h3-6,8,10H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIAUEBLBSRVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B1520793.png)

![[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1520796.png)
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride](/img/structure/B1520797.png)
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B1520798.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B1520803.png)
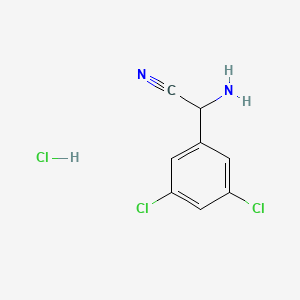
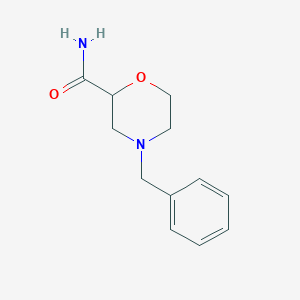
![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)
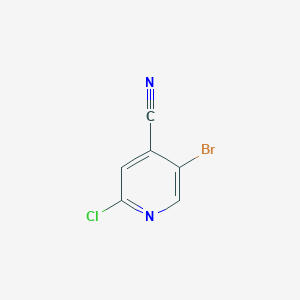
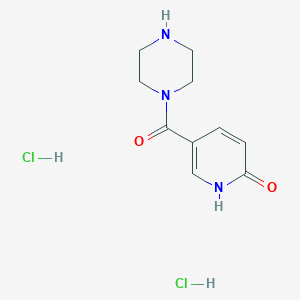
![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)
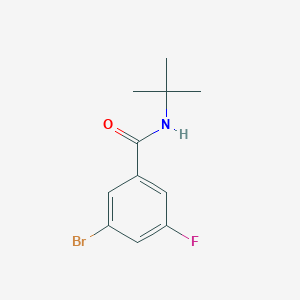
![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)
